molecular formula C19H16N4O2 B2661333 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034448-57-0

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2661333
CAS No.: 2034448-57-0
M. Wt: 332.363
InChI Key: AHZPCNMNNYXJLH-UHFFFAOYSA-N
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Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran-2-carboxamide core linked via an ethyl chain to a pyridin-2-yl-substituted imidazole moiety. Benzofuran derivatives are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory properties . This compound’s design avoids nitro groups, which are associated with toxicity in nitrofuran analogs, suggesting a focus on optimizing safety profiles .

Properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-19(17-13-14-5-1-2-7-16(14)25-17)22-10-12-23-11-9-21-18(23)15-6-3-4-8-20-15/h1-9,11,13H,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZPCNMNNYXJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the carboxamide group. The pyridine and imidazole moieties are then incorporated through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to optimize the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Core Modifications
  • Benzofuran vs. Nitrofuran: The target compound’s benzofuran core differs from nitrofuran derivatives (e.g., 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3, )). The benzofuran core may reduce toxicity while retaining aromaticity for target engagement.
  • Benzimidazole vs. Imidazole-Pyridine :
    Analogs like N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide () replace the imidazole-pyridine unit with a benzimidazole ring. Benzimidazoles are prevalent in antiparasitic agents, but the pyridinyl-imidazole moiety in the target compound may offer distinct binding modes (e.g., metal coordination via pyridine) .

Substituent Variations
  • Ethyl Chain Modifications: The target compound’s ethyl linker connects to a pyridin-2-yl-imidazole group, whereas analogs like N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide () feature a stereospecific phenylethyl chain.

Key Findings :

  • Antifungal Activity : Nitrofuran derivatives (e.g., Compound 3) show efficacy but face toxicity limitations . The target compound’s benzofuran core may mitigate this trade-off.
  • Structural Flexibility : Modifications like methylallyl () or stereospecific phenylethyl () groups highlight the role of substituents in pharmacokinetics (e.g., metabolic stability, solubility).

Mechanistic Insights

  • Nitro Group Impact : Nitrofurans act via nitroreductase-mediated radical formation, damaging microbial DNA . The absence of a nitro group in the target compound suggests alternative mechanisms, possibly targeting enzymes via imidazole-pyridine interactions.
  • Benzimidazole vs. Imidazole-Pyridine : Benzimidazoles often inhibit tubulin polymerization (e.g., in antiparasitics), whereas the imidazole-pyridine unit may engage in kinase or protease inhibition .

Biological Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, an imidazole ring, and a pyridine group. This unique arrangement suggests potential interactions with various biological targets.

Chemical Formula: C18H19N3O2
Molecular Weight: 305.36 g/mol
IUPAC Name: this compound

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of imidazole and benzofuran have shown activity against various bacterial strains. A comparative analysis of similar compounds demonstrates that modifications to the imidazole ring can significantly impact activity levels.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.0039 mg/mL
Compound BE. coli0.025 mg/mL
This compoundTBDTBD

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on specific enzymes, particularly those involved in pathogen metabolism. For example, it has been tested against Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), revealing moderate inhibition at varying concentrations.

In a high-throughput screening assay, the compound showed approximately 78% inhibition at 10 µM and 20% inhibition at 1 µM, indicating its potential as a lead compound for further development against trypanosomiasis .

Study on Trypanosomiasis

A notable study focused on the efficacy of compounds similar to this compound against Trypanosoma brucei. The findings suggested that structural modifications can enhance potency, with certain substitutions leading to a 5-fold increase in cellular activity compared to unmodified counterparts .

Immune Modulation Research

Another area of investigation involves the compound's role in immune modulation. In vitro assays demonstrated that derivatives could enhance the proliferation of mouse splenocytes in the presence of recombinant PD-L1, suggesting potential applications in cancer immunotherapy .

Q & A

Basic Question

  • Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., G-quadruplex DNA or kinase domains) .
  • QSAR models : Correlate substituent effects (e.g., pyridyl vs. benzyl groups) with activity trends .

Advanced Question
Validation strategies:

  • Site-directed mutagenesis : Residue-specific mutations in target proteins (e.g., histidine-to-alanine in enzyme active sites) disrupt binding, confirming predicted interactions .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to validate docking-predicted affinities .

What strategies improve the compound’s stability during storage and experimental use?

Basic Question

  • Storage conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Lyophilization : Enhances shelf life of aqueous solutions by removing hydrolytic water .

Advanced Question

  • Excipient screening : Co-formulation with cyclodextrins or polymers (e.g., PEG) reduces aggregation in buffer .
  • Forced degradation studies : Expose to heat/light and monitor decomposition via HPLC-UV to identify instability triggers .

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